8-[2-(Piperidin-1-yl)ethoxy]quinoline
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Overview
Description
8-[2-(Piperidin-1-yl)ethoxy]quinoline is a compound that features a quinoline core structure with a piperidine moiety attached via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Piperidin-1-yl)ethoxy]quinoline typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include hydrogenation, cyclization, and cycloaddition processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
8-[2-(Piperidin-1-yl)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines and thiols). Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, tetrahydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-[2-(Piperidin-1-yl)ethoxy]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 8-[2-(Piperidin-1-yl)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways . The compound’s ability to inhibit certain enzymes and receptors also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-8-(piperidin-1-yl)quinoline: A similar compound with a nitro group at the 5-position of the quinoline ring.
2,3-Diarylquinoline Derivatives: These compounds feature diaryl substitutions at the 2 and 3 positions of the quinoline ring and have shown significant antiproliferative activities.
Uniqueness
8-[2-(Piperidin-1-yl)ethoxy]quinoline is unique due to its specific structural features, including the ethoxy linker and the piperidine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20N2O |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
8-(2-piperidin-1-ylethoxy)quinoline |
InChI |
InChI=1S/C16H20N2O/c1-2-10-18(11-3-1)12-13-19-15-8-4-6-14-7-5-9-17-16(14)15/h4-9H,1-3,10-13H2 |
InChI Key |
ZKEJYNILBNFDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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